2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine
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Overview
Description
2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves the reaction of 2-aminophenol with various reagents under specific conditions. For example, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using lead acetate in acetic acid under reflux conditions can be used to obtain the desired compound . Other methods may involve the use of different catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine include other heterocyclic compounds containing sulfur and nitrogen atoms, such as:
Benzoxazoles: These compounds also contain nitrogen and sulfur and have similar applications in medicinal chemistry and materials science.
Benzimidazoles: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and the resulting unique chemical and physical properties
Properties
CAS No. |
284681-55-6 |
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Molecular Formula |
C14H18N4OS |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-7-5-4-6-10(11)15/h4-9H,3,15H2,1-2H3,(H2,16,17,18) |
InChI Key |
CYSLSTQJDPGVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2N |
Origin of Product |
United States |
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